molecular formula C17H20 B7767007 4-Pentylbiphenyl CAS No. 69856-10-6

4-Pentylbiphenyl

Cat. No. B7767007
CAS RN: 69856-10-6
M. Wt: 224.34 g/mol
InChI Key: IFUOTAQBVGAZPR-UHFFFAOYSA-N
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Patent
US04017416

Procedure details

Thousand gram of 4-n-pentanoylbiphenyl, 2 l of diethylene glycol and 564 g of potassium hydroxide were introduced into a 5 l three neck flask and warmed with stirring to give a uniform solution at about 80° C, which was then cooled to about 50° C, followed by adding 738 ml of hydrazine hydrate, heating with stirring, distilling off low boiling fractions (mainly water) until the temperature of the reaction mixture reached 185° C, heating under reflux at 185°-190° C for 4 hours, cooling to room temperature, adding 1.5 l of water and 400 ml of hexane, stirring, washing hexane layer with aqueous solution of sodium chloride, and distilling, to give 659 g of 4-n-pentylbiphenyl (b.p. 166°-167°/6 mmHg) (Yield 70%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
564 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
738 mL
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1)(=O)[CH2:2][CH2:3][CH2:4][CH3:5].[OH-].[K+].O.NN>C(O)COCCO>[CH2:1]([C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)(=O)C1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
564 g
Type
reactant
Smiles
[OH-].[K+]
Name
three
Quantity
5 L
Type
reactant
Smiles
Name
Quantity
2 L
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
738 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed
CUSTOM
Type
CUSTOM
Details
to give a uniform solution at about 80° C
TEMPERATURE
Type
TEMPERATURE
Details
heating
STIRRING
Type
STIRRING
Details
with stirring
DISTILLATION
Type
DISTILLATION
Details
distilling off low boiling fractions (mainly water) until the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
reached 185° C
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux at 185°-190° C for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling to room temperature
ADDITION
Type
ADDITION
Details
adding 1.5 l of water and 400 ml of hexane
STIRRING
Type
STIRRING
Details
stirring
WASH
Type
WASH
Details
washing hexane layer with aqueous solution of sodium chloride
DISTILLATION
Type
DISTILLATION
Details
distilling

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 659 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04017416

Procedure details

Thousand gram of 4-n-pentanoylbiphenyl, 2 l of diethylene glycol and 564 g of potassium hydroxide were introduced into a 5 l three neck flask and warmed with stirring to give a uniform solution at about 80° C, which was then cooled to about 50° C, followed by adding 738 ml of hydrazine hydrate, heating with stirring, distilling off low boiling fractions (mainly water) until the temperature of the reaction mixture reached 185° C, heating under reflux at 185°-190° C for 4 hours, cooling to room temperature, adding 1.5 l of water and 400 ml of hexane, stirring, washing hexane layer with aqueous solution of sodium chloride, and distilling, to give 659 g of 4-n-pentylbiphenyl (b.p. 166°-167°/6 mmHg) (Yield 70%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
564 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
738 mL
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1)(=O)[CH2:2][CH2:3][CH2:4][CH3:5].[OH-].[K+].O.NN>C(O)COCCO>[CH2:1]([C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)(=O)C1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
564 g
Type
reactant
Smiles
[OH-].[K+]
Name
three
Quantity
5 L
Type
reactant
Smiles
Name
Quantity
2 L
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
738 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed
CUSTOM
Type
CUSTOM
Details
to give a uniform solution at about 80° C
TEMPERATURE
Type
TEMPERATURE
Details
heating
STIRRING
Type
STIRRING
Details
with stirring
DISTILLATION
Type
DISTILLATION
Details
distilling off low boiling fractions (mainly water) until the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
reached 185° C
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux at 185°-190° C for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling to room temperature
ADDITION
Type
ADDITION
Details
adding 1.5 l of water and 400 ml of hexane
STIRRING
Type
STIRRING
Details
stirring
WASH
Type
WASH
Details
washing hexane layer with aqueous solution of sodium chloride
DISTILLATION
Type
DISTILLATION
Details
distilling

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 659 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.